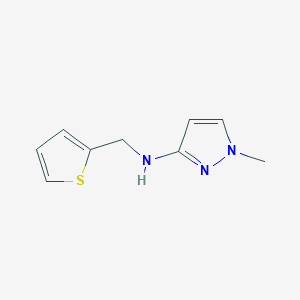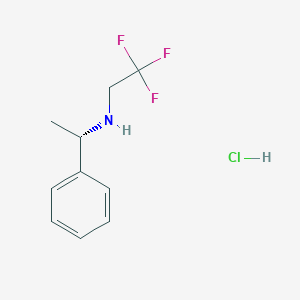
1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that contains both a pyrazole ring and a thiophene ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For example, acetylacetone can react with hydrazine hydrate to form 3,5-dimethylpyrazole.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a nucleophilic substitution reaction. For instance, 2-bromomethylthiophene can react with the pyrazole derivative in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, halogenated thiophene derivatives.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of advanced materials, including organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the pyrazole and thiophene rings allows it to form various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-N-(3-methyl-thiophen-2-ylmethyl)-ethane-1,2-diamine: Similar structure but with an additional methyl group on the thiophene ring.
1-methyl-4-[phenyl(thien-2-ylmethyl)ammonio]piperidinium: Contains a piperidine ring instead of a pyrazole ring.
Uniqueness
1-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazol-3-amine is unique due to the combination of the pyrazole and thiophene rings, which provides a distinct set of chemical and biological properties
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
1-methyl-N-(thiophen-2-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-12-5-4-9(11-12)10-7-8-3-2-6-13-8/h2-6H,7H2,1H3,(H,10,11) |
Clave InChI |
GPUUFZRPAGKZFM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)NCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739989.png)

![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11740014.png)
![(2-phenylethyl)({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740017.png)

![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740033.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740039.png)
![[(2,3-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740043.png)
![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740048.png)

![1-(difluoromethyl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11740057.png)
![N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740060.png)
![1-(Dimethylamino)-5-[3-(trifluoromethyl)phenyl]penta-1,4-dien-3-one](/img/structure/B11740062.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine](/img/structure/B11740065.png)
